molecular formula C21H19I2N3O B3860455 (Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B3860455
M. Wt: 583.2 g/mol
InChI Key: UHJWJLZQCIPKFG-DHDCSXOGSA-N
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Description

(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the butoxy and diiodophenyl groups. The final step involves the formation of the prop-2-enenitrile moiety. Common reagents and conditions used in these reactions include:

    Reagents: Iodine, butanol, methylbenzimidazole, acrylonitrile

    Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce nitrile groups.

    Substitution: Halogen atoms (iodine) can be substituted with other groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as sodium hydroxide or ammonia

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including drug development for various diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19I2N3O/c1-3-4-7-27-20-14(10-16(22)11-17(20)23)9-15(12-24)21-25-18-6-5-13(2)8-19(18)26-21/h5-6,8-11H,3-4,7H2,1-2H3,(H,25,26)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJWJLZQCIPKFG-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19I2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Reactant of Route 6
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(Z)-3-(2-butoxy-3,5-diiodophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

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